molecular formula C6H14O6 B583724 D-Mannitol-d1 CAS No. 75607-68-0

D-Mannitol-d1

Cat. No.: B583724
CAS No.: 75607-68-0
M. Wt: 183.178
InChI Key: FBPFZTCFMRRESA-JNHZOBAGSA-N
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Description

D-Mannitol-d1, also known as deuterated D-Mannitol, is a stable isotope-labeled compound. It is a derivative of D-Mannitol, a naturally occurring six-carbon sugar alcohol. This compound is primarily used in scientific research due to its unique properties, which include its ability to act as a tracer in various biochemical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Mannitol-d1 involves the incorporation of deuterium, a stable isotope of hydrogen, into the D-Mannitol molecule. This can be achieved through several synthetic routes, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. These processes are optimized to maximize yield and purity, often involving genetically modified microorganisms that can efficiently incorporate deuterium into the D-Mannitol structure .

Chemical Reactions Analysis

Types of Reactions

D-Mannitol-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include D-mannose, other sugar alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

D-Mannitol-d1 has a wide range of applications in scientific research, including:

Mechanism of Action

D-Mannitol-d1 exerts its effects primarily through its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing cerebral edema and intracranial pressure . Additionally, this compound is metabolically inert, making it an ideal compound for use in various diagnostic and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its deuterium labeling, which allows it to be used as a tracer in various scientific studies. This property makes it invaluable in research applications where tracking the movement and transformation of molecules is essential .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-JNHZOBAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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